5-Amino-1-[2-chloro-4-(trifluoromethyl)phenyl]-1H-pyrazole-3-carbonitrile
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Overview
Description
5-Amino-1-[2-chloro-4-(trifluoromethyl)phenyl]-1H-pyrazole-3-carbonitrile is a chemical compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of an amino group, a chloro-substituted phenyl ring, and a trifluoromethyl group
Mechanism of Action
Target of Action
It is structurally similar to fipronil, a phenylpyrazole insecticide , which primarily targets the GABA-gated chloride channels in the central nervous system of insects .
Mode of Action
Based on its structural similarity to fipronil, it can be hypothesized that it might interfere with the passage of chloride ions through the gaba regulated chloride channel, thereby disrupting central nervous system activity and causing death .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1-[2-chloro-4-(trifluoromethyl)phenyl]-1H-pyrazole-3-carbonitrile typically involves multiple steps. One common method starts with p-trifluoromethylaniline as the raw material. The process involves diazotization followed by cyclization with ethyl 2,3-dicyanopropionate under weakly acidic conditions. Chlorination is then performed by introducing a proper amount of chlorine into the cyclic compound, followed by decarboxylation through pH adjustment to obtain the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-Amino-1-[2-chloro-4-(trifluoromethyl)phenyl]-1H-pyrazole-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
5-Amino-1-[2-chloro-4-(trifluoromethyl)phenyl]-1H-pyrazole-3-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications.
Industry: It is used in the development of new materials and agrochemicals
Comparison with Similar Compounds
Similar Compounds
- 5-Amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-trifluoromethylsulfanyl-1H-pyrazole-3-carbonitrile
- 5-Amino-3-cyano-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-(trifluoromethylthio)pyrazole
Uniqueness
5-Amino-1-[2-chloro-4-(trifluoromethyl)phenyl]-1H-pyrazole-3-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the trifluoromethyl group, in particular, enhances its stability and lipophilicity, making it a valuable compound in various applications.
Properties
IUPAC Name |
5-amino-1-[2-chloro-4-(trifluoromethyl)phenyl]pyrazole-3-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6ClF3N4/c12-8-3-6(11(13,14)15)1-2-9(8)19-10(17)4-7(5-16)18-19/h1-4H,17H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRFNJPMZWGNBHK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)Cl)N2C(=CC(=N2)C#N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6ClF3N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.64 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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